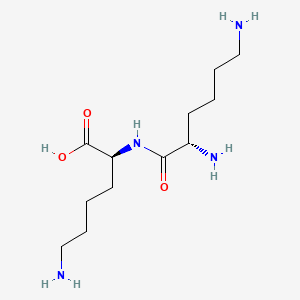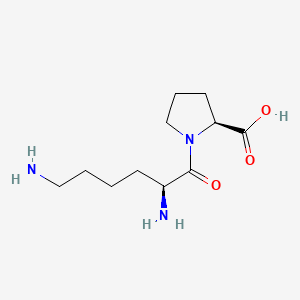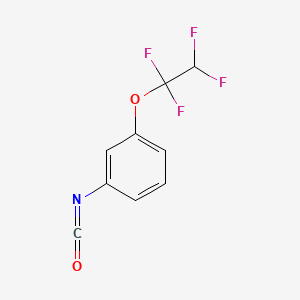
Maclurin
Übersicht
Beschreibung
Macurin, auch bekannt als Maclurin, ist eine natürlich vorkommende Xanthonderivat. Es wird hauptsächlich aus der Pflanze Garcinia lancilimba isoliert. Macurin hat eine Summenformel von C₁₃H₁₀O₆ und ein Molekulargewicht von 262,21 g/mol . Diese Verbindung ist bekannt für ihre hellgelbe bis gelbe Farbe und wird unter Phenole und Polyphenole klassifiziert .
Wissenschaftliche Forschungsanwendungen
Macurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Xanthonderivate verwendet.
Biologie: Studien über seine potenziellen antioxidativen Eigenschaften und seine Rolle beim Zellschutz.
Industrie: Wird aufgrund seiner Farbeigenschaften bei der Entwicklung von Naturfarbstoffen und -pigmenten eingesetzt.
Wirkmechanismus
Macurin entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Pfade:
Antioxidative Aktivität: Macurin fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.
Apoptose-Induktion: In Krebszellen induziert Macurin Apoptose durch Aktivierung von Caspase-Signalwegen und Erhöhung der Expression von pro-apoptotischen Proteinen.
Enzyminhibition: Macurin hemmt bestimmte Enzyme, die an der Zellproliferation beteiligt sind, was zu seinen Antikrebs-Effekten beiträgt.
Wirkmechanismus
Target of Action
Maclurin, a major phenolic component found in some edible fruits such as Morus alba (white mulberry) and Garcinia mangostana , has been shown to interact with several targets. These include the Aryl Hydrocarbon Receptor (AHR) , Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) , and tyrosinase . These targets play crucial roles in various cellular processes, including antioxidant response, melanogenesis, and cellular response to environmental stressors .
Mode of Action
This compound exhibits its effects through various modes of action. It inhibits AHR signaling , as evidenced by reduced xenobiotic response element (XRE) reporter activity, decreased expression of cytochrome P450 1A1 (CYP1A1), and reduced nuclear translocation of AHR . Furthermore, it suppresses UVB-mediated tyrosinase activation and melanin accumulation in cells without changes in mRNA levels of melanogenesis-related genes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the Src/FAK–ERK–β-catenin pathway , which is involved in the migration and invasion of cancer cells . It also activates the antioxidant response element (ARE) signaling through enhancement of ARE luciferase reporter activity and the expression of ARE-dependent genes . Moreover, it promotes melanogenesis through the cAMP/PKA/CREB and p38 MAPK/CREB signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress intracellular ROS level in cells , inhibit the production of intracellular reactive oxygen species (ROS) induced by environmental stressors , and reduce melanin contents in cells . These effects contribute to its antioxidant, anti-metastatic, and anti-melanogenic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet (UV) radiation can modulate the anti-melanogenic effects of this compound . Additionally, the presence of reactive oxygen species (ROS) in the cellular environment can impact the anti-metastatic effect of this compound
Biochemische Analyse
Biochemical Properties
Maclurin has been shown to suppress intracellular ROS (Reactive Oxygen Species) levels in A549 human non-small-cell lung cancer cells . It interacts with key signaling molecules like Src and ERK, which are known to be regulated with redox state .
Cellular Effects
This compound exerts anti-metastatic effects in A549 human non-small-cell lung cancer cells . It down-regulates Src and ERK signaling, leading to the activation of GSK3-β, which inhibits the nuclear accumulation of β-catenin . This results in the significant down-regulation of transcriptional expressions of two major gelatinases (MMP-2 and MMP-9), attenuating the migration and invasion of these cancer cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its anti-oxidative activity and inhibition of the Src/FAK–ERK–β-catenin signaling pathway . The suppressed Src/FAK and ERK signaling activate GSK3-β, thus inhibiting nuclear accumulation of β-catenin .
Temporal Effects in Laboratory Settings
Its ability to suppress ROS levels and down-regulate key signaling pathways suggests potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with key signaling molecules like Src and ERK, which are known to be regulated with redox state, suggests it may influence various metabolic processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Macurin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die oxidative Kupplung von 2,4,6-Trihydroxybenzophenon. Die Reaktion erfordert typischerweise ein starkes Oxidationsmittel wie Kaliumpermanganat oder Eisen(III)-chlorid unter kontrollierten Bedingungen, um die Bildung der Xanthongestalt zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Macurin beinhaltet die Extraktion aus Garcinia lancilimba. Das Pflanzenmaterial wird einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol unterzogen. Der Extrakt wird dann durch chromatographische Verfahren gereinigt, um Macurin in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Macurin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Macurin kann mit Oxidationsmitteln wie Kaliumpermanganat zu Chinonen oxidiert werden.
Reduktion: Die Reduktion von Macurin kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden, was zur Bildung reduzierter Xanthone führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Eisen(III)-chlorid.
Reduktion: Natriumborhydrid.
Substitution: Essigsäureanhydrid, Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Chinone.
Reduktion: Reduzierte Xanthone.
Substitution: Acetylierte Derivate von Macurin.
Vergleich Mit ähnlichen Verbindungen
Macurin ähnelt anderen Xanthonderivaten wie:
Mangostin: In Mangostan gefunden, bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.
Garcinol: Aus Garcinia indica isoliert, bekannt für seine Antikrebs- und entzündungshemmenden Wirkungen.
Norathyriol: Ein Metabolit von Mangiferin, bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Einzigartigkeit
Macurin ist einzigartig aufgrund seiner spezifischen molekularen Struktur, die es ihm ermöglicht, effektiv mit verschiedenen biologischen Zielen zu interagieren. Seine Fähigkeit, Apoptose in Krebszellen zu induzieren, und seine antioxidativen Eigenschaften machen es zu einer Verbindung von großem Interesse in der medizinischen Forschung .
Eigenschaften
IUPAC Name |
(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPXDGRBWJIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060163 | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL at 14 °C | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
519-34-6 | |
| Record name | Maclurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maclurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maclurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',6-pentahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MACLURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KFF3PMTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 222.5 °C | |
| Record name | Maclurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















